molecular formula C8H11NO2S2 B6582095 N-(thiophen-3-ylmethyl)cyclopropanesulfonamide CAS No. 1210255-45-0

N-(thiophen-3-ylmethyl)cyclopropanesulfonamide

Cat. No.: B6582095
CAS No.: 1210255-45-0
M. Wt: 217.3 g/mol
InChI Key: KCEUZKHCBNVZEH-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)cyclopropanesulfonamide is a compound that features a thiophene ring attached to a cyclopropane sulfonamide group. Thiophene is a five-membered heteroaromatic ring containing sulfur, which is known for its stability and electronic properties. The cyclopropane sulfonamide group adds unique chemical characteristics, making this compound of interest in various fields of research.

Safety and Hazards

The safety data sheet for thiophene indicates that it is a highly flammable liquid and vapor, harmful if swallowed, and causes serious eye irritation . It is recommended to avoid heat, sparks, open flames, and hot surfaces while handling thiophene . In case of skin contact, it is advised to wash off immediately with plenty of water .

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that research on “N-[(thiophen-3-yl)methyl]cyclopropanesulfonamide” and similar compounds will continue to advance in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)cyclopropanesulfonamide typically involves the reaction of thiophen-3-ylmethylamine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Thiophen-3-ylmethylamine

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

N-(thiophen-3-ylmethyl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of materials with specific electronic properties due to the presence of the thiophene ring.

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-2-ylmethyl)cyclopropanesulfonamide
  • N-(thiophen-3-ylmethyl)benzenesulfonamide
  • N-(thiophen-3-ylmethyl)cyclopropanecarboxamide

Uniqueness

N-(thiophen-3-ylmethyl)cyclopropanesulfonamide is unique due to the combination of the thiophene ring and the cyclopropane sulfonamide group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c10-13(11,8-1-2-8)9-5-7-3-4-12-6-7/h3-4,6,8-9H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEUZKHCBNVZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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